N'-(cinnamoyloxy)benzenecarboximidamide
Description
N'-(Cinnamoyloxy)benzenecarboximidamide is a benzenecarboximidamide derivative characterized by a cinnamoyloxy substituent at the N'-position. This compound belongs to a broader class of amidine derivatives, which are notable for their aromatic and charged functional groups.
Properties
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c17-16(14-9-5-2-6-10-14)18-20-15(19)12-11-13-7-3-1-4-8-13/h1-12H,(H2,17,18)/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMPZWHPWPTZSM-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)ON=C(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)O/N=C(/C2=CC=CC=C2)\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Structural Features
Table 1: Key Structural Differences Among Benzenecarboximidamide Derivatives
Key Observations :
- Cinnamoyloxy vs.
- Linker Chain Length : Pentamidine (C5) and hexamidine (C6) highlight how chain length between amidine groups affects therapeutic applications, with shorter chains favoring antiparasitic activity .
- Charged Groups : Positively charged moieties (e.g., phenylguanidine in pentamidine) are critical for binding nucleic acids, while hydroxy groups (e.g., N-hydroxy derivatives) may modulate solubility and redox activity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight | Solubility | Key Functional Groups |
|---|---|---|---|
| This compound | ~263 (estimated) | Low (lipophilic cinnamoyloxy) | Cinnamoyloxy, amidine |
| Pentamidine | 592.73 | Slightly soluble in water | Dual amidine, C5 linker |
| N-Hydroxy-4-(hydroxymethyl)benzenecarboximidamide | 168.15 | High (polar hydroxy groups) | Hydroxy, hydroxymethyl |
| N'-(3-Bromophenyl)-4-fluoro-...benzenecarboximidamide | 377.13 | Moderate (halogenated) | Bromo, trifluoromethyl, fluoro |
Key Trends :
- Lipophilicity: Cinnamoyloxy and halogenated derivatives exhibit lower solubility due to non-polar groups, whereas hydroxy-substituted analogues (e.g., N-hydroxy-4-hydroxymethyl) are more water-soluble .
Structure-Activity Relationship (SAR) Insights
- Critical Substituents :
- Position 3 Modifications : Analogues with phenylguanidine or imidazole at the third position show enhanced ligand-target stabilization, as seen in inhibitors of group I intron splicing .
- Electron-Withdrawing Groups : Trifluoromethyl and bromo groups improve binding affinity through hydrophobic and electronic effects .
- Charge Distribution : Positively charged amidine groups are essential for nucleic acid interactions, while neutral substituents (e.g., methoxy) may reduce off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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